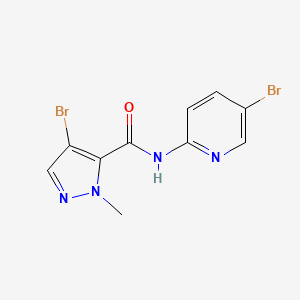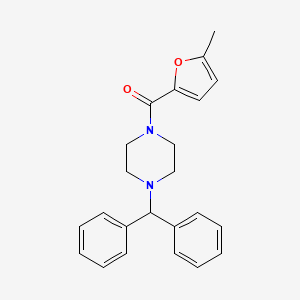![molecular formula C18H16N2O4S B3481808 N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3481808.png)
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-oxo-2H-chromene-3-carboxamide
Descripción general
Descripción
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-oxo-2H-chromene-3-carboxamide, commonly known as AMT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. AMT is a member of the coumarin family and has a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of AMT is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and receptors. For example, AMT has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to bind to the serotonin transporter, a receptor that is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
AMT has been found to have various biochemical and physiological effects. In vitro studies have shown that AMT can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of viruses. In vivo studies have shown that AMT can reduce tumor growth in mice and improve cognitive function in Alzheimer's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, AMT also has some limitations. It is a relatively new compound, and its pharmacokinetics and toxicity are not well understood. Therefore, caution should be exercised when using AMT in lab experiments, and further studies are needed to fully evaluate its safety and efficacy.
Direcciones Futuras
There are several future directions for research on AMT. One potential area of research is the development of AMT-based drugs for the treatment of cancer, inflammation, and viral infections. Another area of research is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of AMT and its potential side effects. Overall, AMT is a promising compound with significant potential for various scientific applications.
Aplicaciones Científicas De Investigación
AMT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, AMT has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, AMT has been found to have insecticidal properties and can be used as a natural pesticide. In material science, AMT has been studied for its potential use in the synthesis of organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-3-11-9(2)25-17(14(11)15(19)21)20-16(22)12-8-10-6-4-5-7-13(10)24-18(12)23/h4-8H,3H2,1-2H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDBEUXCPWOJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC3=CC=CC=C3OC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[(2-fluorophenyl)acetyl]amino}benzoate](/img/structure/B3481731.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3481738.png)
![N-benzyl-5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine](/img/structure/B3481741.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3481748.png)

![N-(3-fluorophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3481759.png)
![methyl 2-{[(4-allyl-2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3481765.png)
![10-(2-fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B3481773.png)


![1-(4-chlorophenyl)-4-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperazine](/img/structure/B3481810.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3481818.png)
![2-{4-[(2-hydroxyethyl)amino]phenyl}-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B3481826.png)
![N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B3481833.png)